molecular formula C10H7NO2S B6386254 5-(Thiophen-3-YL)picolinic acid CAS No. 1261910-76-2

5-(Thiophen-3-YL)picolinic acid

Cat. No.: B6386254
CAS No.: 1261910-76-2
M. Wt: 205.23 g/mol
InChI Key: OSCWFZPQPHIMHN-UHFFFAOYSA-N
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Description

5-(Thiophen-3-YL)picolinic acid is an organic compound that features a thiophene ring attached to the 5-position of a picolinic acid molecule. Picolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position. The thiophene ring, a five-membered ring containing one sulfur atom, is known for its aromatic properties and is often found in various biologically active compounds. This unique structure makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-3-YL)picolinic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(Thiophen-3-YL)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(Thiophen-3-YL)picolinic acid is unique due to the presence of both the thiophene ring and the picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-thiophen-3-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-2-1-7(5-11-9)8-3-4-14-6-8/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWFZPQPHIMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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